(4-(Bromomethyl)phenyl)methanol
Overview
Description
(4-(Bromomethyl)phenyl)methanol, also known as 4-bromomethylbenzyl alcohol, is an organic compound with the molecular formula C8H9BrO. It is a white to off-white solid with a molecular weight of 201.06 g/mol. This compound is commonly used in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(Bromomethyl)phenyl)methanol can be synthesized through various methods. One common synthetic route involves the reduction of 4-bromomethyl-benzoic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromomethylbenzaldehyde.
Reduction: It can be reduced to form 4-bromomethylbenzyl alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are commonly used.
Major Products Formed
Oxidation: 4-bromomethylbenzaldehyde
Reduction: 4-bromomethylbenzyl alcohol
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
(4-(Bromomethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)phenyl)methanol involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-bromomethylbenzaldehyde
- 4-bromomethylbenzyl alcohol
- 4-bromomethylbenzoic acid
Uniqueness
(4-(Bromomethyl)phenyl)methanol is unique due to its dual functional groups (hydroxyl and bromomethyl), which provide versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSYXFAOVTAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438192 | |
Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71831-21-5 | |
Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using binary hydride systems for reducing (4-(Bromomethyl)phenyl)methanol?
A2: Binary hydride systems offer enhanced control over the reduction process compared to using single hydrides. By carefully selecting the hydride combination and reaction conditions, chemists can selectively target either the carbon-bromine bond or both the bromine and the alcohol group in this compound. [] This allows for the production of various desired compounds from a single starting material without resorting to protecting group strategies, simplifying the synthetic route. [] For instance, using HInCl2 and diisobutylaluminum hydride (DIBAL-H) on this compound yields para-tolylmethanol, while using HInCl2 and BH3:THF produces para-tolylmethanol. [] This control over selectivity and the potential for one-pot procedures makes binary hydride systems highly advantageous in organic synthesis.
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